molecular formula C16H18ClNO3 B12348117 Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride CAS No. 436099-74-0

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride

Cat. No.: B12348117
CAS No.: 436099-74-0
M. Wt: 307.77 g/mol
InChI Key: GUWNFTMHCOAZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzo[1,3]dioxole ring and a methoxy-benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride typically involves the following steps:

    Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Methoxy-Benzyl Group: The methoxy-benzyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy-benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride involves its interaction with cellular targets, leading to the induction of apoptosis and cell cycle arrest. The compound has been shown to cause S-phase and G2/M-phase arrests in cancer cell lines, thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride is unique due to its specific combination of the benzo[1,3]dioxole ring and methoxy-benzylamine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

436099-74-0

Molecular Formula

C16H18ClNO3

Molecular Weight

307.77 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C16H17NO3.ClH/c1-18-14-5-2-12(3-6-14)9-17-10-13-4-7-15-16(8-13)20-11-19-15;/h2-8,17H,9-11H2,1H3;1H

InChI Key

GUWNFTMHCOAZTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.